molecular formula C9H20Ge B154255 Allyltriethylgermane CAS No. 1793-90-4

Allyltriethylgermane

Cat. No.: B154255
CAS No.: 1793-90-4
M. Wt: 200.88 g/mol
InChI Key: DSBOIDRKLXQFHP-UHFFFAOYSA-N
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Description

Allyltriethylgermane is an organogermanium compound with the molecular formula C9H20Ge It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a triethylgermane moiety (Ge(C2H5)3)

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltriethylgermane can be synthesized through several methods. One common approach involves the reaction of allylmagnesium chloride with triethylgermanium chloride in diethyl ether under an inert atmosphere at room temperature for 24 hours . The reaction proceeds as follows:

CH2=CH-CH2MgCl+Ge(C2H5)3ClCH2=CH-CH2Ge(C2H5)3+MgCl2\text{CH2=CH-CH2MgCl} + \text{Ge(C2H5)3Cl} \rightarrow \text{CH2=CH-CH2Ge(C2H5)3} + \text{MgCl2} CH2=CH-CH2MgCl+Ge(C2H5)3Cl→CH2=CH-CH2Ge(C2H5)3+MgCl2

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scaling up laboratory procedures. Industrial production would likely focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Allyltriethylgermane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allyltriethylgermane has several applications in scientific research:

Mechanism of Action

The mechanism of action of allyltriethylgermane in chemical reactions involves the interaction of the allyl group with various reagents. For example, in the substitution reaction with aldimines, the allyl group undergoes nucleophilic addition to the imine carbon, facilitated by BF3•OEt2 and AcOH . This results in the formation of homoallylic amines.

Comparison with Similar Compounds

  • Allyltrimethylgermane
  • Allyltriphenylgermane
  • Allyltrichlorogermane

Comparison:

This compound stands out due to its balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

triethyl(prop-2-enyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20Ge/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBOIDRKLXQFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170792
Record name Germanium, triethylallyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793-90-4
Record name Triethyl-2-propen-1-ylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Germanium, triethylallyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001793904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germanium, triethylallyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction that Allyltriethylgermane undergoes with aldimines, and how does this reaction compare to its reactivity with aldehydes?

A1: this compound demonstrates chemoselective allylation, preferentially reacting with aldimines over aldehydes in the presence of Boron trifluoride diethyl etherate (BF3•OEt2) and acetic acid (AcOH) catalysts. [, ] This reaction yields homoallylic amines in high yields. [, ] The presence of both catalysts is crucial for this chemoselectivity. [, ]

Q2: What are some applications of this compound in synthetic chemistry?

A2: this compound serves as a valuable reagent in synthesizing homoallylic amines. [, ] It enables a three-component synthesis where an aldehyde, aniline, and this compound react to form the desired homoallylic amine product. [] This reaction highlights the compound's utility in constructing complex molecules from readily available starting materials.

Q3: What techniques are used to study the decomposition of this compound?

A3: The decomposition of this compound has been studied using pyrolysis coupled with gas-phase analysis. [] This approach allows researchers to identify the gaseous products formed during thermal decomposition, providing insights into the decomposition mechanisms and pathways. This information is valuable for understanding the compound's behavior at elevated temperatures and its potential applications in chemical vapor deposition processes.

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